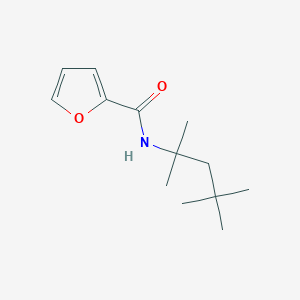
2-(3,4-dichlorophenyl)-5-nitro-1,3-benzoxazole
説明
2-(3,4-dichlorophenyl)-5-nitro-1,3-benzoxazole, commonly referred to as DCNB, is a synthetic compound that has been widely used in scientific research. DCNB is an important tool for studying enzyme kinetics, protein-ligand interactions, and other biochemical and physiological processes.
科学的研究の応用
DCNB has been widely used in scientific research as a fluorescent probe for measuring enzyme activity and protein-ligand interactions. It has been used to study the kinetics of various enzymes, including acetylcholinesterase, carbonic anhydrase, and urease. DCNB has also been used to study the binding of ligands to proteins, such as the binding of ATP to myosin.
作用機序
DCNB works by binding to the active site of enzymes and undergoing a chemical reaction that produces a fluorescent product. The rate of fluorescence production is proportional to the enzyme activity, allowing researchers to measure enzyme kinetics in real-time.
Biochemical and Physiological Effects:
DCNB has been shown to have no significant effects on biochemical and physiological processes in vitro. However, it is important to note that DCNB should not be used in vivo due to its potential toxicity.
実験室実験の利点と制限
DCNB is a highly sensitive and specific probe for measuring enzyme activity and protein-ligand interactions. It is relatively easy to use and can be applied to a wide range of enzymes and proteins. However, DCNB has some limitations, such as its potential toxicity and the need for specialized equipment to measure fluorescence.
将来の方向性
There are many potential future directions for research involving DCNB. One area of interest is the development of new fluorescent probes that are more specific and less toxic than DCNB. Another area of interest is the application of DCNB to the study of disease-related enzymes and proteins, such as those involved in cancer and Alzheimer's disease. Additionally, DCNB could be used to study the effects of environmental toxins on enzyme activity and protein-ligand interactions.
In conclusion, DCNB is an important tool for studying enzyme kinetics, protein-ligand interactions, and other biochemical and physiological processes. Its use in scientific research has led to many important discoveries and has the potential to continue to drive new discoveries in the future.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-9-3-1-7(5-10(9)15)13-16-11-6-8(17(18)19)2-4-12(11)20-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNNUTRXODICEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)


![ethyl 2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5700966.png)
![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)
![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)




![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)
